1-(2-Fluoroethyl)piperazine
Overview
Description
1-(2-Fluoroethyl)piperazine is a useful research compound. Its molecular formula is C6H13FN2 and its molecular weight is 132.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiolabeled Antagonist for 5-HT1A Receptors Study
1-(2-Fluoroethyl)piperazine derivatives have been utilized in the development of radiolabeled antagonists, such as [18F]p-MPPF, for studying 5-HT1A receptors. This application is significant in researching serotonergic neurotransmission using positron emission tomography (PET) (Plenevaux et al., 2000).
Synthesis of Flunarizine and Its Isomers
Flunarizine, a drug used for treating migraines and epilepsy, can be synthesized using this compound derivatives. This process involves regioselective metal-catalyzed amination, highlighting the chemical versatility of such compounds (Shakhmaev et al., 2016).
Docking Studies for Medicinal Chemistry
In medicinal chemistry, this compound derivatives, such as 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, are synthesized for docking studies. These studies are crucial for understanding molecular interactions and potential drug applications (Balaraju et al., 2019).
X-Ray Photoelectron Spectroscopy in Pharmaceutical Research
X-ray photoelectron spectroscopy (XPS) is used to investigate new solid forms of pharmaceutical compounds, such as the combination of 5-fluorouracil and piperazine, for potential biomedical applications. This underscores the utility of this compound in creating new compounds with pharmaceutical importance (Todea et al., 2018).
Development of Cocaine-Abuse Therapeutic Agents
This compound derivatives are used in developing long-acting agents for the treatment of cocaine abuse. This involves synthesizing hydroxylated derivatives to interact with dopamine and serotonin transporters, demonstrating the therapeutic potential of these compounds in addiction medicine (Hsin et al., 2002).
Anticancer Research
Compounds such as 4-(3, 5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide show promise in anticancer research. They have been observed to induce apoptosis of cancer cells, inhibit tumor growth, and interact with key cellular proteins, indicating the significance of this compound derivatives in oncology research (Lee et al., 2013).
Mechanism of Action
While the specific mechanism of action for 1-(2-Fluoroethyl)piperazine is not provided in the search results, piperazine compounds are known to act as GABA receptor agonists . They bind directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Safety and Hazards
1-(2-Fluoroethyl)piperazine is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed or in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . It should be stored in a dark place, under an inert atmosphere, and at temperatures below -20°C .
Properties
IUPAC Name |
1-(2-fluoroethyl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2/c7-1-4-9-5-2-8-3-6-9/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXROJWBPMDWCPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610623 | |
Record name | 1-(2-Fluoroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
541505-04-8 | |
Record name | 1-(2-Fluoroethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00610623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.